An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenylboronic acid (CAS: 352535-85-4)
An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenylboronic acid (CAS: 352535-85-4)
This guide provides a comprehensive technical overview of 2-Chloro-6-fluoro-3-methylphenylboronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its synthesis, physicochemical properties, and critical applications, with a focus on the mechanistic rationale behind its use in modern synthetic chemistry.
Introduction: The Strategic Value of a Tri-substituted Arylboronic Acid
2-Chloro-6-fluoro-3-methylphenylboronic acid is a synthetically valuable arylboronic acid derivative. Its utility stems from the specific arrangement of its substituents: a boronic acid group for versatile carbon-carbon bond formation, and three other substituents (chloro, fluoro, and methyl) that impart unique steric and electronic properties to the molecule. The ortho-chloro and ortho-fluoro groups create significant steric hindrance around the boronic acid moiety, which influences its reactivity and stability. This trisubstituted phenyl ring is a desirable scaffold in the synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials where precise control of molecular architecture is paramount.
Organoboron compounds, especially boronic acids, are celebrated for their stability, low toxicity, and broad functional group tolerance, making them indispensable reagents in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] This particular reagent, with its distinct substitution pattern, allows for the construction of highly substituted biaryl systems that are often challenging to synthesize via other methods.
Physicochemical & Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development.
| Property | Value | Source |
| CAS Number | 352535-85-4 | [Generic Supplier Data] |
| Molecular Formula | C₇H₇BClFO₂ | [2] |
| Molecular Weight | 188.39 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [Generic Supplier Data] |
| Melting Point | 127-132 °C | [Generic Supplier Data] |
| Boiling Point | 323.3 °C at 760 mmHg (Predicted) | [Generic Supplier Data] |
| Density | 1.35 g/cm³ (Predicted) | [Generic Supplier Data] |
| Storage Conditions | Inert atmosphere, 2-8°C, keep sealed in dry conditions | [3] |
Structural Insights:
The key feature of this molecule is the congested environment around the C-B bond. The ortho-fluoro and ortho-chloro substituents exert strong steric and electronic effects. The fluorine atom, being highly electronegative, can influence the acidity of the boronic acid and participate in intramolecular interactions.[4] Such ortho-substituents are known to play a crucial role in preventing undesirable side reactions, such as protodeboronation, and can significantly impact the kinetics of the transmetalation step in cross-coupling reactions.[5]
Synthesis and Characterization
The synthesis of 2-Chloro-6-fluoro-3-methylphenylboronic acid is not widely detailed in standard literature, but a robust synthetic route can be designed based on established organometallic principles, specifically directed ortho-metalation (DoM).
Proposed Synthetic Pathway: Directed ortho-Metalation
The most logical precursor for this synthesis is the commercially available 1-chloro-3-fluoro-2-methylbenzene. The fluorine atom is a known, albeit weak, directed metalation group. However, in combination with the activating effect of the methyl group and the electronic landscape of the ring, a regioselective lithiation can be achieved. The general strategy involves deprotonation at the C6 position (ortho to the fluorine) followed by quenching the resulting aryllithium intermediate with a boron electrophile.
Start [label="1-Chloro-3-fluoro-2-methylbenzene", shape=oval, fillcolor="#FFFFFF"]; Step1 [label="Directed ortho-Metalation\n(Lithiation)", shape=cds]; Intermediate [label="Aryllithium Intermediate", shape=diamond, fillcolor="#FBBC05"]; Step2 [label="Borylation", shape=cds]; Product [label="2-Chloro-6-fluoro-3-methylphenylboronic acid", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate [label="n-BuLi or s-BuLi, THF\n-78 °C"]; Intermediate -> Step2 [label="1. B(OiPr)₃\n2. H₃O⁺ workup"]; Step2 -> Product; }
Synthesis via Lithiation-Borylation.
Detailed Experimental Protocol (Representative)
This protocol is based on well-established procedures for the ortho-lithiation of fluoroarenes and subsequent borylation.[6][7] Caution: This reaction must be performed by trained personnel under an inert atmosphere using anhydrous solvents.
Materials:
-
1-Chloro-3-fluoro-2-methylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (1M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Solution: Under a nitrogen atmosphere, dissolve 1-chloro-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1-2 hours. The choice of butyllithium and reaction time may require optimization.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 1M HCl until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the final product.
Characterization and Predicted NMR Analysis
-
¹H NMR:
-
B(OH)₂: A broad singlet, typically in the range of 8.0-8.5 ppm, which is exchangeable with D₂O.
-
Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (approx. 6.9-7.5 ppm). These would likely appear as a doublet and a triplet (or a doublet of doublets) due to coupling with each other and with the fluorine atom.
-
Methyl Protons (CH₃): A singlet around 2.2-2.4 ppm.
-
-
¹³C NMR:
-
C-B: The carbon attached to the boron atom is expected to have a broad signal around 130 ppm, though it can sometimes be difficult to observe.
-
C-F: A doublet with a large coupling constant (¹JCF ≈ 240-260 Hz).
-
C-Cl: A signal in the aromatic region, influenced by the chloro-substituent.
-
Other Aromatic Carbons: Signals in the 115-140 ppm range, with observable C-F coupling for carbons ortho and meta to the fluorine atom.
-
CH₃: A signal in the aliphatic region, typically around 15-20 ppm.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 2-chloro-6-fluoro-3-methylphenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds. Its sterically hindered nature presents a challenge that requires careful selection of reaction conditions to achieve high yields.
Mechanistic Considerations for a Hindered Substrate
The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. For a sterically demanding boronic acid like the topic compound, the transmetalation step is often rate-limiting.
Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)-X-L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Rate-Limiting Step)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Biaryl [label="Ar-Pd(II)-Ar'-L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for the cycle Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label="Ar'-B(OH)₂\nBase"]; Transmetal -> PdII_Biaryl; PdII_Biaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }
Simplified Suzuki-Miyaura Catalytic Cycle.
The bulky ortho-substituents (Cl and F) impede the approach of the boronic acid to the palladium center. To overcome this, specialized catalysts and conditions are necessary:
-
Catalysts: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are highly effective. These ligands promote the oxidative addition step and stabilize the palladium center, while their bulk can facilitate the reductive elimination step.
-
Bases: A strong base is often required to facilitate the formation of the boronate species [ArB(OH)₃]⁻, which is more nucleophilic and participates in transmetalation. Potassium phosphate (K₃PO₄) and barium hydroxide (Ba(OH)₂) are frequently used for hindered couplings.[8]
-
Solvents: Aprotic polar solvents like dioxane, toluene, or DME, often with water as a co-solvent, are standard.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling 2-chloro-6-fluoro-3-methylphenylboronic acid with various aryl or heteroaryl halides.
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
2-Chloro-6-fluoro-3-methylphenylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Setup: To a reaction vial or flask, add the aryl halide, 2-chloro-6-fluoro-3-methylphenylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane solvent.
-
Reaction Assembly: Add the dioxane/water solvent mixture to the main reaction vial.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture under the inert atmosphere.
-
Heating: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated and under an inert atmosphere to prevent degradation.
Conclusion
2-Chloro-6-fluoro-3-methylphenylboronic acid is a specialized building block that enables the synthesis of sterically congested biaryl compounds. Its utility is rooted in the principles of the Suzuki-Miyaura reaction, but its successful application requires a nuanced understanding of the challenges posed by its hindered nature. By employing appropriate catalytic systems, such as those with bulky phosphine ligands, and optimized reaction conditions, researchers can effectively leverage this reagent to construct complex molecular architectures for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to facilitate its use in the modern chemistry laboratory.
References
- Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B80, 359–371 (2004).
- Ishihara, K. et al. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chem. Commun., 49, 5871-5873 (2013).
-
A B Enterprises. 2-CHLORO-6-FLUORO-3-METHYLPHENYLBORONIC ACID. Available at: [Link].
- Leonori, D. & Aggarwal, V. K. Lithiation–Borylation Methodology and Its Application in Synthesis. Acc. Chem. Res.47, 3174–3183 (2014).
- Aggarwal, V. K. et al. Standard Lithiation–Borylation: A User's Guide.
- Tang, W. et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angew. Chem. Int. Ed.52, 1635-1639 (2013).
- Carrow, B. P. & Hartwig, J. F. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org (2025).
- Adamczyk-Woźniak, A. et al. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Molecules24, 3046 (2019).
- Tyrell, E. & Brookes, P. The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis2004, 469-483 (2004).
- Patent CN103951688A. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Sporzyński, A. et al. The influence of ortho-substituents on the properties of phenylboronic acids. Molecules26, 4576 (2021).
- Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.129, 3358–3366 (2007).
- Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95, 2457–2483 (1995).
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